6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide
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Description
6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
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Biological Activity
6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features an indole nucleus, which is a common structure in many biologically active compounds. The methoxy group at the 6-position enhances the electron density of the indole ring, potentially influencing its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, starting from 6-methoxy-1H-indole-2-carboxylic acid, followed by cyclization to form the desired structure.
Synthetic Route Overview
Step | Reaction Type | Description |
---|---|---|
1 | Fischer Indole Synthesis | Preparation of 6-methoxy-1H-indole-2-carboxylic acid. |
2 | Cyclization | Formation of the cyclohexyl moiety. |
3 | Functionalization | Addition of the methylidene group through various reactions (e.g., aldol condensation). |
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the methoxy group is known to enhance binding affinity and selectivity towards specific targets.
Therapeutic Potential
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Indoles are known for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, reducing inflammation.
- Antimicrobial Properties : Similar indole derivatives have shown effectiveness against various bacterial strains.
Case Studies
-
Anticancer Activity Study :
- A study investigated the effects of methoxy-indoles on cancer cell lines, revealing that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that the compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Activity :
- A comparative study showed that derivatives with methoxy substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
In Vitro Studies
In vitro assays have shown that this compound exhibits:
- IC50 Values : Varying potency against different cancer cell lines (specific values needed from experimental data).
- Mechanistic Insights : Pathway analyses indicate involvement in apoptosis and cell cycle regulation.
In Vivo Studies
Preclinical studies using animal models revealed:
- Efficacy in Tumor Reduction : Significant reduction in tumor size in treated groups compared to controls.
- Safety Profile : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses.
Properties
IUPAC Name |
6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-3-6-13(7-4-11)18-17(20)16-9-12-5-8-14(21-2)10-15(12)19-16/h5,8-10,13,19H,1,3-4,6-7H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVZQSHORQQVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(=C)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.